molecular formula C15H16FN3O B7449782 N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide

N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide

Cat. No.: B7449782
M. Wt: 273.30 g/mol
InChI Key: DXZQTFFJOKYESX-UHFFFAOYSA-N
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Description

N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide: is a synthetic organic compound that features a fluorophenyl group, a pyrazole ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Linking the Propyl Chain: The propyl chain is then attached to the pyrazole ring through an alkylation reaction.

    Formation of the Prop-2-enamide Moiety: Finally, the prop-2-enamide group is introduced through an amidation reaction, where the propyl-pyrazole intermediate reacts with acryloyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the prop-2-enamide moiety.

    Substitution: Functionalized fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, given its structural similarity to biologically active molecules.

Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-{3-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide
  • N-{3-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide
  • N-{3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide

Uniqueness: The presence of the fluorophenyl group in N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}prop-2-enamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity, compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)pyrazol-1-yl]propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-2-15(20)17-9-3-10-19-11-8-14(18-19)12-4-6-13(16)7-5-12/h2,4-8,11H,1,3,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZQTFFJOKYESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1C=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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